Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to benzenebutanoic acid, α-hydroxy-, phenylmethyl ester, involves various chemical strategies. For instance, the synthesis of related β-hydroxy-benzenepropanoic acid ethyl ester was achieved through asymmetric reduction of β-carbonyl phenylpropionate, showcasing the significance of chiral catalysis in obtaining high enantiomeric excess and yield (Guo Fang-yuan, 2009). Another approach for the synthesis of phenolic compounds involves the treatment of substrates with methyl or ethyl chloroformate, demonstrating the versatility of reagents in modifying the compound's functional groups (P. Hušek, 1992).

Molecular Structure Analysis

X-ray crystallography plays a pivotal role in determining the molecular structure of compounds such as those related to benzenebutanoic acid, α-hydroxy-, phenylmethyl ester. The structure determination of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, exemplifies the utilization of X-ray crystallography in confirming the stereochemistry of complex organic molecules (Hikaru Nakamura et al., 1976).

Chemical Reactions and Properties

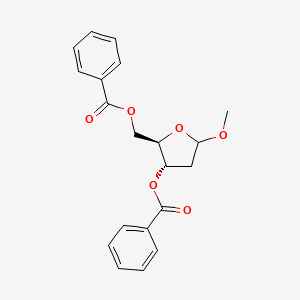

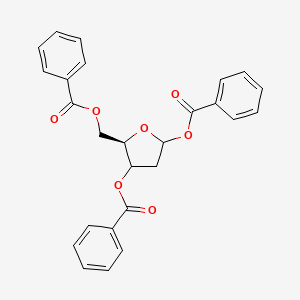

Chemical reactions involving benzenebutanoic acid derivatives include esterification, hydrolysis, and reduction, which are fundamental in modifying the compound's properties for specific applications. The selective formation of unsaturated esters from alkynes catalyzed by palladium complexes illustrates the chemical versatility of these compounds (A. A. Núñez Magro et al., 2010). Hydrolysis reactions, as shown in the enzymatic processing of O-benzoyl-2-hydroxybutanoic acids, highlight the role of enzymes in achieving specific product profiles (John W. Bunting et al., 1974).

Wissenschaftliche Forschungsanwendungen

Antioxidant Activities and Health Implications

Hydroxycinnamic acids, including derivatives similar to benzenebutanoic acid, a-hydroxy-, phenylmethyl ester, exhibit potent antioxidant activities, which have been the subject of extensive in vitro and in vivo studies. These compounds are abundant in cereals, legumes, fruits, and vegetables, contributing significantly to the antioxidant potential of these foods. Their antioxidant activity is mainly attributed to their ability to scavenge various radicals and act as reducing agents. Studies suggest a strong link between the consumption of hydroxycinnamic acid-rich foods and reduced disease risk, highlighting the importance of these compounds in promoting health and preventing diseases related to oxidative stress (Shahidi & Chandrasekara, 2010).

Environmental Monitoring and Toxicology

The analytical detection of benzene derivatives in environmental samples is crucial for monitoring pollution and assessing exposure risks. Techniques based on chromatography and mass spectrometry have been developed to measure low concentrations of benzene metabolites, such as S-phenylmercapturic acid, in biological samples. These methodologies are vital for understanding the extent of environmental and occupational exposure to benzene and related compounds, providing a foundation for preventive measures against health damages associated with such exposures (Gonçalves et al., 2017).

Synthetic Chemistry and Material Science

Benzoxaboroles, which share structural similarities with benzenebutanoic acid derivatives, have been explored for their unique properties and applications in organic synthesis and material science. These compounds serve as building blocks, protecting groups, and have found applications in biological systems due to their ability to bind hydroxyl compounds. The versatility of benzoxaboroles underscores the potential of benzenebutanoic acid derivatives in contributing to new synthetic pathways and materials with specialized functions (Adamczyk-Woźniak et al., 2009).

Biotechnological Applications

The biotechnological production of lactic acid and its derivatives, including esters, from biomass represents an eco-friendly alternative to chemical synthesis, showcasing the potential of renewable resources in green chemistry. Lactic acid derivatives serve as precursors for various valuable chemicals, illustrating the broader applicability of hydroxycarboxylic acid derivatives, such as benzenebutanoic acid, a-hydroxy-, phenylmethyl ester, in sustainable industrial processes (Gao, Ma, & Xu, 2011).

Eigenschaften

IUPAC Name |

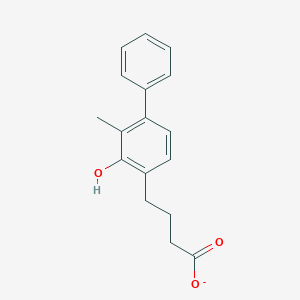

4-(2-hydroxy-3-methyl-4-phenylphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-12-15(13-6-3-2-4-7-13)11-10-14(17(12)20)8-5-9-16(18)19/h2-4,6-7,10-11,20H,5,8-9H2,1H3,(H,18,19)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTXSRLCMIFKCO-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)CCCC(=O)[O-])C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17O3- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721225 |

Source

|

| Record name | 4-(3-Hydroxy-2-methyl[1,1'-biphenyl]-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenebutanoic acid, a-hydroxy-, phenylmethyl ester | |

CAS RN |

109684-03-9 |

Source

|

| Record name | 4-(3-Hydroxy-2-methyl[1,1'-biphenyl]-4-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)

![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)